molecular formula C10H10N2O B13259890 (4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile

(4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile

Cat. No.: B13259890
M. Wt: 174.20 g/mol
InChI Key: CJCVXXBBYAULKR-VIFPVBQESA-N
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Description

(4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenol, the compound can be synthesized through a series of reactions including nitrile formation, reduction, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce nitrile groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile include other benzopyran derivatives such as:

  • 4-Hydroxy-3,4-dihydro-2H-1-benzopyran-6-carbonitrile
  • 4-Methoxy-3,4-dihydro-2H-1-benzopyran-6-carbonitrile

Uniqueness

What sets this compound apart is its specific amino and nitrile functional groups, which confer unique chemical reactivity and biological activity. These features make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(4S)-4-amino-3,4-dihydro-2H-chromene-6-carbonitrile

InChI

InChI=1S/C10H10N2O/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-2,5,9H,3-4,12H2/t9-/m0/s1

InChI Key

CJCVXXBBYAULKR-VIFPVBQESA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2)C#N

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)C#N

Origin of Product

United States

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